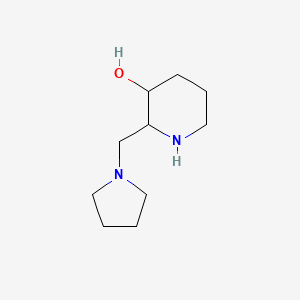
2-(Pyrrolidin-1-yl)methyl-3-hydroxy piperidine
Cat. No. B8280594
Key on ui cas rn:
125104-40-7
M. Wt: 184.28 g/mol
InChI Key: BDGJVEBHIAMPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05089507
Procedure details


By reducing 5 g (0.025 moles) of 2-(pyrrolidin-1-yl)carbonyl-3-hydroxy piperidine, with 1.2 g (0.025 moles) of LiAlH4 in 100 ml of dry THF, using an alkaline work-up, 3 g of the title compound were obtained.
Name
2-(pyrrolidin-1-yl)carbonyl-3-hydroxy piperidine
Quantity
5 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([C:6]([CH:8]2[CH:13]([OH:14])[CH2:12][CH2:11][CH2:10][NH:9]2)=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:1]1([CH2:6][CH:8]2[CH:13]([OH:14])[CH2:12][CH2:11][CH2:10][NH:9]2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3.4.5.6|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)CC1NCCCC1O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
